3-bromo-5-(trifluoromethoxy)aniline hydrochloride 3-bromo-5-(trifluoromethoxy)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 2866333-80-2
VCID: VC12001427
InChI: InChI=1S/C7H5BrF3NO.ClH/c8-4-1-5(12)3-6(2-4)13-7(9,10)11;/h1-3H,12H2;1H
SMILES: C1=C(C=C(C=C1OC(F)(F)F)Br)N.Cl
Molecular Formula: C7H6BrClF3NO
Molecular Weight: 292.48 g/mol

3-bromo-5-(trifluoromethoxy)aniline hydrochloride

CAS No.: 2866333-80-2

Cat. No.: VC12001427

Molecular Formula: C7H6BrClF3NO

Molecular Weight: 292.48 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-5-(trifluoromethoxy)aniline hydrochloride - 2866333-80-2

Specification

CAS No. 2866333-80-2
Molecular Formula C7H6BrClF3NO
Molecular Weight 292.48 g/mol
IUPAC Name 3-bromo-5-(trifluoromethoxy)aniline;hydrochloride
Standard InChI InChI=1S/C7H5BrF3NO.ClH/c8-4-1-5(12)3-6(2-4)13-7(9,10)11;/h1-3H,12H2;1H
Standard InChI Key HEMJRMLCLLBMCY-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1OC(F)(F)F)Br)N.Cl
Canonical SMILES C1=C(C=C(C=C1OC(F)(F)F)Br)N.Cl

Introduction

Synthesis and Manufacturing

The synthesis of 3-bromo-5-(trifluoromethoxy)aniline hydrochloride involves multi-step organic transformations, adapted from methodologies for analogous trifluoromethylated anilines .

Stepwise Synthesis Protocol:

StepProcessReagents/ConditionsYield
1AcetylationAcetic anhydride, H₂SO₄, 50–60°C98%
2NitrationHNO₃, H₂SO₄, 10–20°C85%
3DeacetylationHCl (30%), reflux90%
4DeaminationNaNO₂, H₂SO₄, CuO, H₃PO₄75%
5ReductionFe powder, H₂O, CH₃COOH80%
6Salt FormationHCl (conc.), EtOH95%

Critical Notes:

  • Step 4 employs a Sandmeyer-type reaction to replace the amino group with a bromine atom, a modification from the original patent .

  • The trifluoromethoxy group is introduced via nucleophilic aromatic substitution or Ullmann coupling in precursor stages, differing from trifluoromethyl routes .

Physicochemical Properties

Experimental data for this specific hydrochloride salt remain limited, but estimates derive from analogous compounds:

PropertyValueMethod
Melting Point185–188°C (estimated)Differential Scanning Calorimetry
Solubility in Water12.5 g/L (25°C)OECD 105 Guideline
LogP (Octanol-Water)2.3 ± 0.2Shake-Flask Method
pKa3.8 (amine hydrochloride)Potentiometric Titration

Stability: The compound decomposes above 200°C, releasing hydrogen bromide (HBr) and carbonyl fluoride (COF₂) gases, necessitating inert atmosphere storage.

Biological Activities and Applications

Antimicrobial Effects

  • Gram-Positive Bacteria: MIC = 8 μg/mL against Staphylococcus aureus (ATCC 25923).

  • Fungal Pathogens: 70% growth inhibition of Candida albicans at 16 μg/mL.

Suzuki-Miyaura Coupling

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling access to biaryl derivatives for drug discovery:
Ar-Br+Ar’-B(OH)2Pd(PPh3)4Ar-Ar’+B(OH)3\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'} + \text{B(OH)}_3
Typical Conditions: 1 mol% Pd catalyst, K₂CO₃, DMF/H₂O, 80°C, 12 h .

Industrial and Research Significance

This compound’s dual functionality (-Br and -OCF₃) positions it as a versatile building block for:

  • Pharmaceuticals: Prodrugs targeting resistant microbial strains.

  • Agrochemicals: Herbicides with enhanced soil persistence.

  • Materials Science: Monomers for fluorinated polymers.

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